molecular formula C4H10N4 B14513147 3-Methyl-5,6-dihydro-1,2,4-triazin-4(1H)-amine CAS No. 62578-37-4

3-Methyl-5,6-dihydro-1,2,4-triazin-4(1H)-amine

Cat. No.: B14513147
CAS No.: 62578-37-4
M. Wt: 114.15 g/mol
InChI Key: KMHVHAFBUZCBJJ-UHFFFAOYSA-N
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Description

3-Methyl-5,6-dihydro-1,2,4-triazin-4(1H)-amine is a heterocyclic compound containing nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5,6-dihydro-1,2,4-triazin-4(1H)-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of a hydrazine derivative with a suitable carbonyl compound, followed by cyclization and methylation steps.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5,6-dihydro-1,2,4-triazin-4(1H)-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or other oxidized derivatives.

    Reduction: Reduction of the nitrogen-containing ring to form more saturated compounds.

    Substitution: Nucleophilic or electrophilic substitution reactions at the nitrogen or carbon atoms in the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups into the ring structure.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-5,6-dihydro-1,2,4-triazin-4(1H)-amine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazine: A parent compound with similar ring structure but different substituents.

    3-Methyl-1,2,4-triazine: A closely related compound with a methyl group at a different position.

    5,6-Dihydro-1,2,4-triazine: A compound with similar hydrogenation but lacking the methyl group.

Uniqueness

3-Methyl-5,6-dihydro-1,2,4-triazin-4(1H)-amine is unique due to its specific substitution pattern and hydrogenation state, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

62578-37-4

Molecular Formula

C4H10N4

Molecular Weight

114.15 g/mol

IUPAC Name

3-methyl-5,6-dihydro-1H-1,2,4-triazin-4-amine

InChI

InChI=1S/C4H10N4/c1-4-7-6-2-3-8(4)5/h6H,2-3,5H2,1H3

InChI Key

KMHVHAFBUZCBJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NNCCN1N

Origin of Product

United States

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